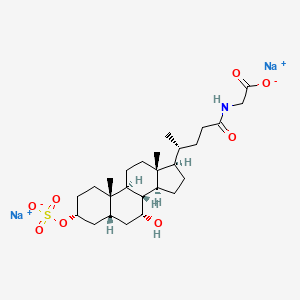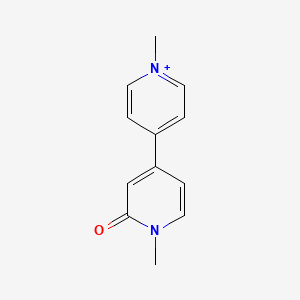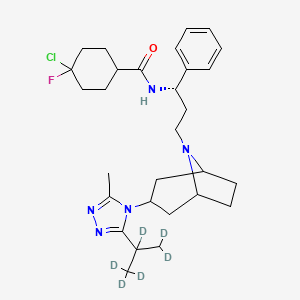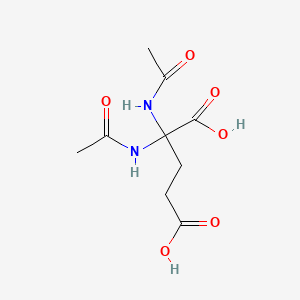
Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt
Vue d'ensemble
Description
Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₄₁NNa₂O₈S and its molecular weight is 573.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bile Acid-Induced Apoptosis in Hepatocytes
Research by Utanohara et al. (2005) explored the effects of ursodeoxycholic acid (a bile acid) on glycochenodeoxycholic acid-induced apoptosis in rat hepatocytes, providing insights into the mechanisms of bile acid-induced liver cell damage and the potential protective effects of certain bile acids (Utanohara et al., 2005). This study highlights the complex interactions between different bile acids and their impacts on liver cells, which could be relevant to the understanding of Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt's roles in similar contexts.
Sulfate in Cementitious Materials
Irassar (2009) reviewed the impact of sulfate on cementitious materials containing limestone filler, indicating the broader applications of sulfate compounds in industrial and construction contexts (Irassar, 2009). While not directly related to the biochemical or physiological effects of this compound, this research illustrates the importance of understanding sulfate interactions in various materials and conditions.
Sulfated Polysaccharides as Antithrombotics
A study by Alban and Franz (2001) focused on the development of sulfated polysaccharides as potential antithrombotic agents, demonstrating the medical applications of sulfation in enhancing the biological activity of compounds (Alban & Franz, 2001). This research underlines the potential therapeutic applications of sulfate modifications, which could extend to bile acids like this compound in modifying their physiological effects.
Synthesis and Applications of Ursodeoxycholic Acid
Tonin and Arends (2018) provided a critical review of the synthesis of ursodeoxycholic acid, emphasizing the pharmaceutical applications and the biochemical significance of bile acids (Tonin & Arends, 2018). This review could offer a framework for understanding how modifications like sulfation could influence the properties and therapeutic potentials of bile acids, including this compound.
Mécanisme D'action
Target of Action
Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt, also known as DTXSID20747869, is a bile salt formed in the liver from the bile acid chenodeoxycholic acid, conjugated with glycine . The primary targets of this compound are fats and lipids in the digestive system .
Mode of Action
This compound acts as a detergent to solubilize fats for absorption . It interacts with fats and lipids in the digestive system, breaking them down into smaller, more manageable particles. This interaction enhances the ability of lipase enzymes to further digest these particles .
Biochemical Pathways
The compound is involved in the emulsification and absorption of dietary fats in the small intestine . It is a crucial component of the enterohepatic circulation, which recycles bile salts between the liver and the small intestine .
Pharmacokinetics
As a bile salt, it is known to be absorbed in the small intestine and transported back to the liver as part of the enterohepatic circulation .
Result of Action
The compound’s action results in the efficient digestion and absorption of dietary fats. By solubilizing fats, it facilitates their breakdown and absorption, contributing to the overall process of digestion .
Action Environment
The action of this compound is influenced by various environmental factors within the digestive system. For instance, the presence of dietary fats triggers its release into the small intestine. The pH level in the small intestine can also impact its efficacy .
Analyse Biochimique
Biochemical Properties
Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt acts as a detergent to solubilize fats for absorption. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid homeostasis, lipid metabolism, and glucose metabolism . The compound also interacts with other nuclear receptors and transporters involved in bile acid signaling pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates the farnesoid X receptor (FXR), leading to the regulation of genes involved in bile acid synthesis, transport, and metabolism . This activation can impact lipid and glucose metabolism, as well as inflammatory responses in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with nuclear receptors such as FXR. This binding leads to the activation or inhibition of specific genes involved in bile acid metabolism and transport . The compound can also modulate enzyme activity, either by inhibition or activation, affecting various metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be hygroscopic and should be stored at -20°C under an inert atmosphere to maintain stability . Over time, degradation may occur, potentially impacting its effectiveness in long-term studies. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively regulate bile acid metabolism and lipid digestion. At higher doses, toxic or adverse effects may be observed, including disruptions in lipid and glucose metabolism . Threshold effects have been noted, where specific dosages are required to achieve the desired biochemical responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to bile acid metabolism. It interacts with enzymes such as bile salt hydrolase and sulfotransferases, which are involved in the conjugation and deconjugation of bile acids . These interactions can affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include bile acid transporters such as the apical sodium-dependent bile acid transporter (ASBT) and the organic solute transporter (OST) . The compound’s localization and accumulation can impact its activity and function in different tissues.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria. Targeting signals and post-translational modifications direct the compound to these organelles, where it can exert its effects on bile acid metabolism and cellular function . The subcellular localization of the compound is crucial for its activity and effectiveness in regulating metabolic processes.
Propriétés
IUPAC Name |
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO8S.2Na/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28;;/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXWPLXHDUSUKI-KZRRTRIISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NNa2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747869 | |
| Record name | disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66874-09-7 | |
| Record name | disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride](/img/structure/B1146447.png)
![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)

![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)
